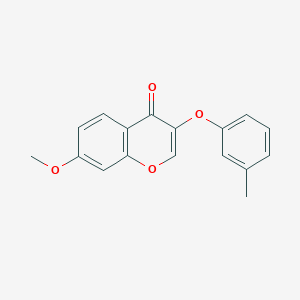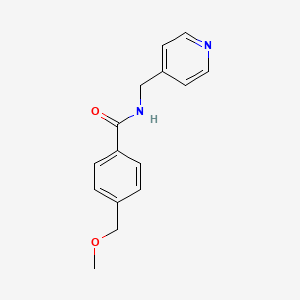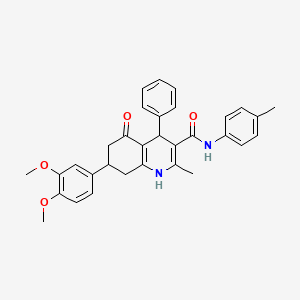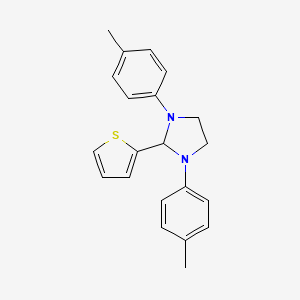![molecular formula C17H24N2O4 B5613217 1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide](/img/structure/B5613217.png)
1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.
準備方法
The synthesis of 1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butanoyl intermediate: This step involves the reaction of 2-(2-methoxyphenoxy)butanoic acid with a suitable activating agent such as thionyl chloride to form the corresponding acyl chloride.
Coupling with piperidine: The acyl chloride is then reacted with piperidine-4-carboxamide in the presence of a base like triethylamine to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
化学反応の分析
1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-[2-(2-Methoxyphenoxy)butanoyl]-4-methylpiperazine: This compound has a similar structure but with a methyl group on the piperazine ring, which may alter its biological activity and chemical properties.
1-[2-(2-Methoxyphenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine: The presence of an additional methoxyphenyl group can significantly change its pharmacological profile.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-[2-(2-methoxyphenoxy)butanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-3-13(23-15-7-5-4-6-14(15)22-2)17(21)19-10-8-12(9-11-19)16(18)20/h4-7,12-13H,3,8-11H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOARZGYNKZWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5613138.png)

![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5613156.png)
![N-cyclopropyl-3-[5-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5613167.png)
![N-CYCLOPENTYL-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B5613171.png)

![1-(1-benzothien-5-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5613181.png)
![tert-butyl 3-[4-(1-pyrrolidinyl)-1-piperidinyl]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5613195.png)

![{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5613212.png)
![7-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]quinoline](/img/structure/B5613223.png)

![(3R*,4R*)-3,4-dimethyl-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinol](/img/structure/B5613235.png)

